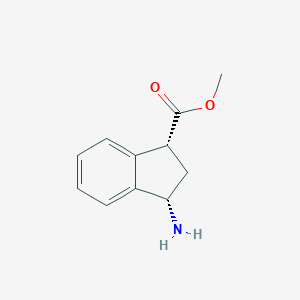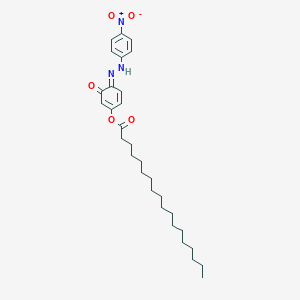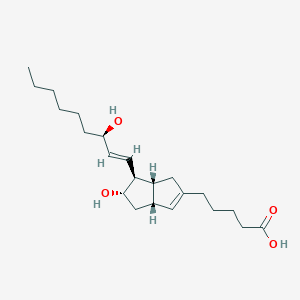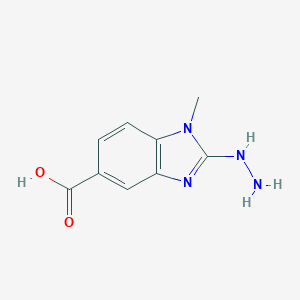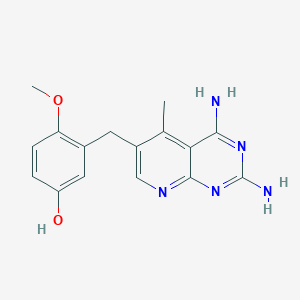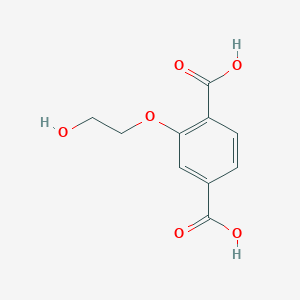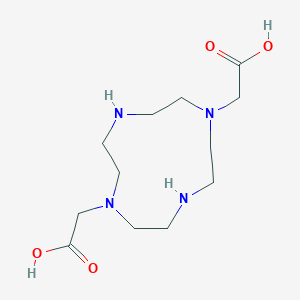
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine (EHDP) is a piperidine derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. EHDP is a highly stable compound that is synthesized through a multi-step process, and its unique chemical structure offers a range of potential benefits for use in laboratory experiments.
Mechanism Of Action
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's mechanism of action is based on its ability to chelate metal ions. When 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine binds to metal ions, it forms a stable complex that prevents the metal ions from interacting with other molecules in the biological system. This can have a range of effects, including preventing metal ion toxicity and altering the function of metal-dependent enzymes.
Biochemical And Physiological Effects
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has a range of biochemical and physiological effects that make it useful in scientific research. Its ability to chelate metal ions can alter the function of metal-dependent enzymes, which can have a range of downstream effects on cellular processes. In addition, 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has several advantages for use in laboratory experiments. Its stability and high purity make it easy to work with, and its ability to chelate metal ions makes it useful in a range of applications. However, 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's specificity for metal ions can also be a limitation, as it may not be effective in systems where metal ions are not involved.
Future Directions
There are several potential future directions for research on 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine. One area of interest is the development of new 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives with enhanced chelating properties. Another area of interest is the study of 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's effects on metal-dependent enzymes, which could lead to new insights into cellular processes. Finally, 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's potential therapeutic applications in the treatment of heavy metal poisoning and other metal-related disorders warrant further investigation.
Scientific Research Applications
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has a range of potential therapeutic applications in scientific research. One of its primary uses is as a chelating agent, which allows it to bind to metal ions in biological systems. This property makes 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine useful in a range of applications, including the treatment of heavy metal poisoning and the study of metal ion transport in cells.
properties
CAS RN |
122586-66-7 |
|---|---|
Product Name |
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine |
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-ethoxy-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C11H23NO2/c1-6-14-12-10(2,3)7-9(13)8-11(12,4)5/h9,13H,6-8H2,1-5H3 |
InChI Key |
ILLXRYVHDVZNQZ-UHFFFAOYSA-N |
SMILES |
CCON1C(CC(CC1(C)C)O)(C)C |
Canonical SMILES |
CCON1C(CC(CC1(C)C)O)(C)C |
synonyms |
4-Piperidinol,1-ethoxy-2,2,6,6-tetramethyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

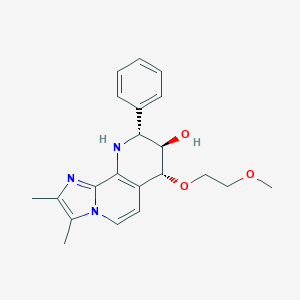
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)

